molecular formula C23H20N4O4 B12182949 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12182949
M. Wt: 416.4 g/mol
InChI Key: UQWCQLSNRJHLFZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and a pyridinylmethyl substituent adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzamide: Shares the 2,5-dimethoxyphenyl group but lacks the quinazoline core.

    Pyridin-3-ylmethylamine: Contains the pyridin-3-ylmethyl group but lacks the quinazoline core.

    Quinazoline Derivatives: Various quinazoline-based compounds are known for their biological activity, particularly as kinase inhibitors.

Uniqueness

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both the 2,5-dimethoxyphenyl and pyridin-3-ylmethyl groups, along with the quinazoline core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C23H20N4O4/c1-30-17-6-8-21(31-2)20(11-17)27-14-26-19-10-16(5-7-18(19)23(27)29)22(28)25-13-15-4-3-9-24-12-15/h3-12,14H,13H2,1-2H3,(H,25,28)

InChI Key

UQWCQLSNRJHLFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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